dodecanoyl-AMP
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Overview
Description
Dodecanoyl-AMP is a fatty acyl-AMP that results from the formal condensation of the phosphoryl group of AMP with the carboxyl group of dodecanoic (lauric) acid. It derives from a dodecanoic acid. It is a conjugate acid of a dodecanoyl-AMP(1-).
Scientific Research Applications
1. Emulsion Applications
Dodecanoyl-AMP has been utilized in the development of stable oil-in-water emulsions. Research by Yang et al. (2012) involved covalently coupling dodecanol to sodium alginate to create amphiphilic dodecanol alginate (DA), which showed improved stability in oil-in-water emulsions compared to sodium alginate alone (Yang et al., 2012).
2. Interfacial and Bulk Behavior Studies
The physicochemical properties of Sodium N-dodecanoyl sarcosinate (SDDS), a surfactant with relevance in biological and industrial contexts, have been investigated. Studies by Ray et al. (2009) and Patra et al. (2018) have explored the interfacial and bulk behaviors of SDDS, providing insights into its potential applications in cosmetic formulations and other areas (Ray et al., 2009), (Patra et al., 2018).
3. Ophthalmic Application Development
Dodecanoyl-AMP derivatives have been synthesized for potential use in ophthalmic treatments. Huerta-Ángeles et al. (2020) developed amphiphilic hyaluronan derivatives with dodecanoyl moieties for use in highly viscous solutions suitable for ophthalmic applications (Huerta-Ángeles et al., 2020).
4. Thermal Energy Storage
Dodecanol/cement composites have been investigated by Memon et al. (2013) for use as thermal energy storage materials in buildings. These composites demonstrate potential for reducing energy consumption in building applications (Memon et al., 2013).
5. Corrosion Inhibition
Dodecanoate-based solutions have been tested by Keersmaecker et al. (2012) as environmentally friendly coatings to inhibit the corrosion of lead objects. Different deposition methods were compared, demonstrating its effectiveness in corrosion protection (Keersmaecker et al., 2012).
properties
Product Name |
dodecanoyl-AMP |
---|---|
Molecular Formula |
C22H36N5O8P |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dodecanoate |
InChI |
InChI=1S/C22H36N5O8P/c1-2-3-4-5-6-7-8-9-10-11-16(28)35-36(31,32)33-12-15-18(29)19(30)22(34-15)27-14-26-17-20(23)24-13-25-21(17)27/h13-15,18-19,22,29-30H,2-12H2,1H3,(H,31,32)(H2,23,24,25)/t15-,18-,19-,22-/m1/s1 |
InChI Key |
IKBWVSPLSBIYSK-CIVUBGFFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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